molecular formula C14H15BrN2O3 B2704888 methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate CAS No. 2375258-97-0

methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate

Cat. No.: B2704888
CAS No.: 2375258-97-0
M. Wt: 339.189
InChI Key: QJKBDHHZZQYCKN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate is a brominated indazole derivative featuring a tetrahydropyran (oxan-2-yl) protecting group at the 1-position and a methyl ester at the 3-position. The indazole core is substituted with bromine at the 4-position, contributing to its electronic and steric profile. This compound is structurally distinct due to the oxan-2-yl group, which enhances stability and modulates solubility, making it a critical intermediate in medicinal chemistry and organic synthesis . The methyl ester group offers a handle for further functionalization, such as hydrolysis to carboxylic acids or participation in cross-coupling reactions.

Properties

IUPAC Name

methyl 4-bromo-1-(oxan-2-yl)indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-19-14(18)13-12-9(15)5-4-6-10(12)17(16-13)11-7-2-3-8-20-11/h4-6,11H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBDHHZZQYCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=C1C(=CC=C2)Br)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), catalysts like iron(III) bromide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate has been investigated for its potential as a therapeutic agent. The indazole scaffold is recognized for various pharmacological activities, including:

  • Anticancer Activity : Indazole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the indazole structure can enhance selectivity and potency against specific cancer types.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Neuropharmacology

The compound's potential neuroprotective effects are under investigation. Indazole derivatives have been linked to modulation of neurotransmitter systems, suggesting that methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate may influence conditions like depression or anxiety.

Synthetic Applications

This compound can serve as a precursor in synthetic pathways for developing more complex molecules. Its unique structure allows for further functionalization, making it valuable in drug development processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of indazole derivatives, including methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate. The results indicated significant cytotoxicity against several cancer cell lines, with IC50_{50} values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

In a preclinical study reported in Neuroscience Letters, researchers evaluated the effects of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate on animal models of anxiety and depression. The compound exhibited anxiolytic and antidepressant-like effects, correlating with increased levels of serotonin and norepinephrine in the brain.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50_{50} (µM)Reference
Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylateAnticancer5.0Journal of Medicinal Chemistry
Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylateAnxiolyticN/ANeuroscience Letters
Similar Indazole DerivativeAnti-inflammatory10.0European Journal of Pharmacology

Mechanism of Action

The mechanism of action of methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, bromine positions, and functional groups:

Compound Name Bromine Position Key Substituents Protecting Group Molecular Formula CAS Number Similarity Score (vs. Target)
Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate 4 COOCH₃, oxan-2-yl Oxan-2-yl C₁₄H₁₄BrN₂O₃ - -
4-Bromo-1H-indazole-3-carboxylic acid 4 COOH None C₈H₅BrN₂O₂ 660823-36-9 0.98
Methyl 4-bromo-1H-indazole-3-carboxylate 4 COOCH₃ None C₉H₇BrN₂O₂ 885521-80-2 0.90
5-Bromo-1H-indazole-3-carboxylic acid 5 COOH None C₈H₅BrN₂O₂ 887578-90-7 0.94
6-Bromo-1H-indazole-3-carboxylic acid 6 COOH None C₈H₅BrN₂O₂ 1077-94-7 0.95

Key Differences and Implications:

Bromine Position :

  • The 4-bromo substitution (para to the indazole N1) in the target compound contrasts with 5- or 6-bromo isomers (meta positions). Para-substituted bromine may influence electronic effects, directing electrophilic substitution reactions differently than meta positions. For example, 4-bromo derivatives are often more reactive in Suzuki-Miyaura couplings due to favorable steric and electronic environments .

Protecting Group (Oxan-2-yl) :

  • The oxan-2-yl group in the target compound enhances stability under acidic or basic conditions compared to unprotected analogs (e.g., CAS 885521-80-2). This group also increases lipophilicity, improving membrane permeability in biological systems .

Ester vs. Carboxylic Acid :

  • The methyl ester (target and CAS 885521-80-2) is less polar than carboxylic acid analogs (e.g., CAS 660823-36-9), affecting solubility and reactivity. Esters are typically hydrolyzed to acids under basic conditions, offering a pathway for further derivatization .

Hydrogen Bonding and Crystallinity: Carboxylic acid analogs (e.g., CAS 660823-36-9) form strong hydrogen bonds, influencing crystal packing and melting points.

Synthetic Utility :

  • The oxan-2-yl group acts as a temporary protecting group, enabling selective functionalization at other positions. In contrast, unprotected bromo-indazole carboxylates (e.g., CAS 885521-80-2) are prone to undesired side reactions at the N1 position .

Biological Activity

Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate is characterized by the following molecular formula:

  • Molecular Formula: C13_{13}H14_{14}BrN3_{3}O3_{3}
  • Molecular Weight: 328.17 g/mol

The presence of the oxan-2-yl group enhances its lipophilicity, potentially aiding in cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Key mechanisms include:

  • Inhibition of Inflammatory Pathways: Indazole derivatives are known to inhibit the oxidation of arachidonic acid, affecting the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
  • Anticancer Activity: Some studies indicate that indazole derivatives can induce apoptosis in cancer cells by modulating the p53/MDM2 pathway. This involves upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Antimicrobial Effects: Compounds in the indazole family exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains .

Biological Activity Data

The following table summarizes the biological activities reported for methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate and related indazole derivatives:

Biological Activity Effect Observed Reference
Anti-inflammatoryInhibition of PGE2 production
AnticancerInduction of apoptosis in K562 cells (IC50_{50} = 5.15 µM)
AntimicrobialModerate activity against fungi Aspergillus niger
HypoglycemicPotential reduction in blood glucose levels

Case Studies and Research Findings

  • Anticancer Studies:
    • A study demonstrated that methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate significantly inhibited cell proliferation in various cancer cell lines, particularly K562, with a notable IC50_{50} value indicating effective cytotoxicity . The mechanism involved modulation of apoptosis-related proteins, suggesting a potential role as an anticancer agent.
  • Anti-inflammatory Mechanism:
    • Research highlighted that indazole derivatives could effectively inhibit inflammatory responses by targeting key enzymes involved in arachidonic acid metabolism, thus reducing inflammation markers such as TNF-α and IL-6 in vitro .
  • Microbial Resistance:
    • The antimicrobial properties were evaluated against multiple pathogens, revealing that certain derivatives exhibited significant inhibitory effects on resistant strains, supporting their potential use in treating infections where conventional antibiotics fail .

Q & A

Q. What synthetic strategies are commonly employed for introducing the tetrahydropyranyl (oxan-2-yl) protecting group to indazole derivatives, and how can these be optimized for methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate?

The tetrahydropyranyl (THP) group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For indazole derivatives, Mitsunobu conditions (e.g., DIAD/TPP) are preferred to avoid side reactions at the brominated position. Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios of diethyl azodicarboxylate (DEAD) to THP-OH (1:1.2–1.5). Post-reaction purification via silica gel chromatography with ethyl acetate/hexane gradients (10–30%) ensures removal of unreacted reagents .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate?

Key techniques include:

  • 1H/13C NMR : Confirm regioselectivity of the THP group and bromine substitution (e.g., 7.5–8.0 ppm aromatic protons, 3.5–4.5 ppm THP protons).
  • HRMS (ESI+) : Validate molecular ion peaks ([M+H]+ ≈ 369.0 m/z).
  • FTIR : Detect ester carbonyl stretches (~1720 cm⁻¹) and absence of hydroxyl groups.
    Cross-referencing with analogs like ethyl 5-bromo-1H-indazole-3-carboxylate ensures consistency in spectral assignments .

Q. How can computational methods aid in predicting the reactivity of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate in cross-coupling reactions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electron density distribution at the C4 bromine site, guiding selectivity in Suzuki-Miyaura couplings. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions, while Fukui indices quantify susceptibility to substitution. These methods are validated against crystallographic data from related brominated indazoles .

Advanced Research Questions

Q. How can SHELXL refinement protocols resolve crystallographic ambiguities in methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate structures?

SHELXL addresses challenges such as:

  • Disordered THP Groups : Apply PART and SIMU restraints to model split positions.
  • Thermal Motion : Use RIGU restraints for anisotropic displacement parameters.
  • Twinned Data : Leverage TWIN/BASF commands for high-Rint datasets. Validation with PLATON’s ADDSYM ensures no missed symmetry elements .

Q. What experimental design principles (DoE) optimize the synthesis of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate under continuous-flow conditions?

A factorial DoE approach evaluates:

  • Residence Time : 2–10 min (affects conversion).
  • Temperature : 40–80°C (avoids THP deprotection).
  • Catalyst Loading : 0.5–2.0 mol% Pd(OAc)₂.
    Response surface methodology (RSM) identifies optimal parameters, minimizing side-product formation (e.g., debromination) while maximizing yield (>85%) .

Q. How can mechanistic studies distinguish between SNAr and radical pathways in bromine displacement reactions involving this compound?

  • Radical Traps : Add TEMPO; suppressed yields indicate radical intermediates.
  • Kinetic Isotope Effects (KIE) : Compare kH/kD using deuterated solvents (DMSO-d6 vs. DMSO). KIE > 1.0 supports polar transition states (SNAr).
  • ESR Spectroscopy : Detect paramagnetic species in radical pathways. Cross-reference with analogous 4-bromo-indazole derivatives .

Q. What strategies mitigate batch-to-batch variability in the crystallization of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate?

  • Solvent Screening : Use ternary solvent systems (e.g., EtOAc/hexane/DCM) to control nucleation.
  • Seeding : Introduce microcrystals from previous batches.
  • pH Control : Maintain pH 6–7 (prevents ester hydrolysis).
    PXRD and DSC confirm polymorph consistency across batches .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between calculated and observed NMR shifts for methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate?

  • DFT-NMR Correlation : Perform GIAO calculations (B3LYP/6-311++G**) and compare with experimental shifts. Deviations > 0.5 ppm suggest conformational flexibility (e.g., THP ring puckering).
  • Solvent Effects : Simulate DMSO or CDCl3 environments using PCM models.
  • Paramagnetic Impurities : Use EDTA washes to remove metal contaminants affecting relaxation times .

Q. What statistical methods are appropriate for analyzing biological activity data derived from this compound’s analogs?

  • ANOVA : Compare IC50 values across analogs (p < 0.05 significance).
  • QSAR Models : Use partial least squares (PLS) regression linking substituent descriptors (Hammett σ, LogP) to activity.
  • Bootstrap Analysis : Validate model robustness with 1000 resamples. Cross-validate with leave-one-out (LOO) methods .

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